molecular formula C14H17NO5 B13034484 (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

Cat. No.: B13034484
M. Wt: 279.29 g/mol
InChI Key: ZVPSUEFQWUNIMY-LRGSSSAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methoxy and phenyl groups, as well as the hydroxylamine moiety, through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is unique due to its specific structural features, such as the methoxy and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine

InChI

InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+/t11-,12+,13+,14?/m1/s1

InChI Key

ZVPSUEFQWUNIMY-LRGSSSAUSA-N

Isomeric SMILES

CO[C@@H]1C/C(=N\O)/[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3

Canonical SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.